N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide
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Overview
Description
N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is a complex organic compound that features two indole groups connected via a propyl chain and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole groups, followed by the introduction of the propyl chain and the acetamide linkage. Common reagents used in these reactions include indole, propyl bromide, and acetic anhydride. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction could produce secondary amines.
Scientific Research Applications
N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole groups can engage in π-π stacking interactions, while the acetamide linkage may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-hydroxyethyl)-1H-indol-4-yl]oxy}acetamide
- N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-ethyl)-1H-indol-4-yl]oxy}acetamide
Uniqueness
N-[3-(1H-indol-1-yl)propyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(3-indol-1-ylpropyl)-2-[1-(2-methoxyethyl)indol-4-yl]oxyacetamide |
InChI |
InChI=1S/C24H27N3O3/c1-29-17-16-27-15-11-20-22(27)8-4-9-23(20)30-18-24(28)25-12-5-13-26-14-10-19-6-2-3-7-21(19)26/h2-4,6-11,14-15H,5,12-13,16-18H2,1H3,(H,25,28) |
InChI Key |
XTXVARNLCVHBEC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C1C=CC=C2OCC(=O)NCCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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